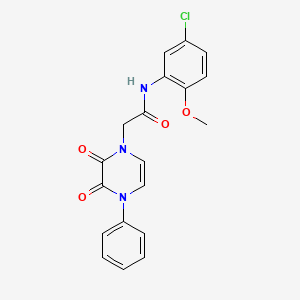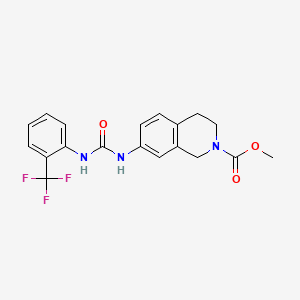![molecular formula C17H17NO2 B2675203 N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411273-85-1](/img/structure/B2675203.png)
N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide, commonly known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
MPEP selectively binds to the allosteric site of N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide, preventing its activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in downstream signaling pathways. MPEP does not affect other glutamate receptors, such as NMDA and AMPA receptors.
Biochemical and Physiological Effects
MPEP has been shown to modulate various physiological processes, including synaptic plasticity, neuronal excitability, and inflammation. It has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. However, the exact mechanisms underlying these effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPEP in lab experiments is its selectivity for N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide. This allows for specific modulation of this receptor without affecting other glutamate receptors. However, MPEP has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments. Additionally, MPEP has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of MPEP. One area of interest is the development of more potent and selective N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide antagonists for use in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying the effects of MPEP on various physiological processes. Finally, the potential use of MPEP in combination with other drugs for the treatment of neurological and psychiatric disorders should be explored further.
In conclusion, MPEP is a selective antagonist for N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selectivity for N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide makes it a valuable tool for studying the role of this receptor in physiological processes. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide antagonists for clinical use.
Métodos De Síntesis
The synthesis of MPEP involves the reaction of 3-phenylbenzylamine with epichlorohydrin and N-methylacetamide in the presence of a base. The product is then purified through recrystallization. The yield of the synthesis is around 60%, and the purity of the product can be as high as 98%.
Aplicaciones Científicas De Investigación
MPEP has been widely used in scientific research for its selective antagonism of N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide. This receptor is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain modulation. MPEP has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models of Alzheimer's disease and anxiety disorders. It has also been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
Propiedades
IUPAC Name |
N-methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(17(19)16-12-20-16)11-13-6-5-9-15(10-13)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLCLMFBRIVDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2675122.png)






![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)
![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
![N-(2-ethylphenyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2675137.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)